

Spectroscopic Data and Experimental Protocols for Isoxazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoxazole-3-carbaldehyde*

Cat. No.: *B1319062*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **isoxazole-3-carbaldehyde**, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide combines data from closely related analogs and theoretical predictions to offer a robust resource for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **isoxazole-3-carbaldehyde** based on analysis of substituted isoxazoles and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Isoxazole-3-carbaldehyde**

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	~7.0 - 7.5	d	~1-2
H5	~8.8 - 9.2	d	~1-2
Aldehyde-H	~9.8 - 10.2	s	-

Note: Predictions are based on the analysis of various substituted isoxazole derivatives. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Isoxazole-3-carbaldehyde**

Carbon	Predicted Chemical Shift (δ , ppm)
C3	~158 - 162
C4	~110 - 115
C5	~150 - 155
Aldehyde C=O	~180 - 185

Note: These are estimated chemical shifts. Experimental verification is recommended.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Isoxazole-3-carbaldehyde**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
C-H (aromatic)	3100 - 3150	Medium
C=O (aldehyde)	1690 - 1710	Strong
C=N (isoxazole ring)	1580 - 1620	Medium-Strong
C=C (isoxazole ring)	1450 - 1500	Medium
N-O (isoxazole ring)	1350 - 1400	Medium
C-O (isoxazole ring)	1050 - 1150	Medium

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data for **Isoxazole-3-carbaldehyde**

Ion	Expected m/z	Notes
[M] ⁺	97.02	Molecular Ion
[M-H] ⁺	96.01	Loss of a hydrogen atom
[M-CHO] ⁺	68.02	Loss of the formyl group

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of heterocyclic compounds.^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of **isoxazole-3-carbaldehyde**.
- Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
- Cap the NMR tube and gently invert to ensure complete dissolution.

¹H NMR Acquisition:

- Tune and shim the spectrometer for the specific sample and solvent.
- Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

¹³C NMR Acquisition:

- Switch the spectrometer to the ¹³C nucleus frequency.
- Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
- Process the spectrum similarly to the ¹H spectrum.
- Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty ATR setup.
- Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

- Prepare a dilute solution of **isoxazole-3-carbaldehyde** (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent such as methanol or acetonitrile.

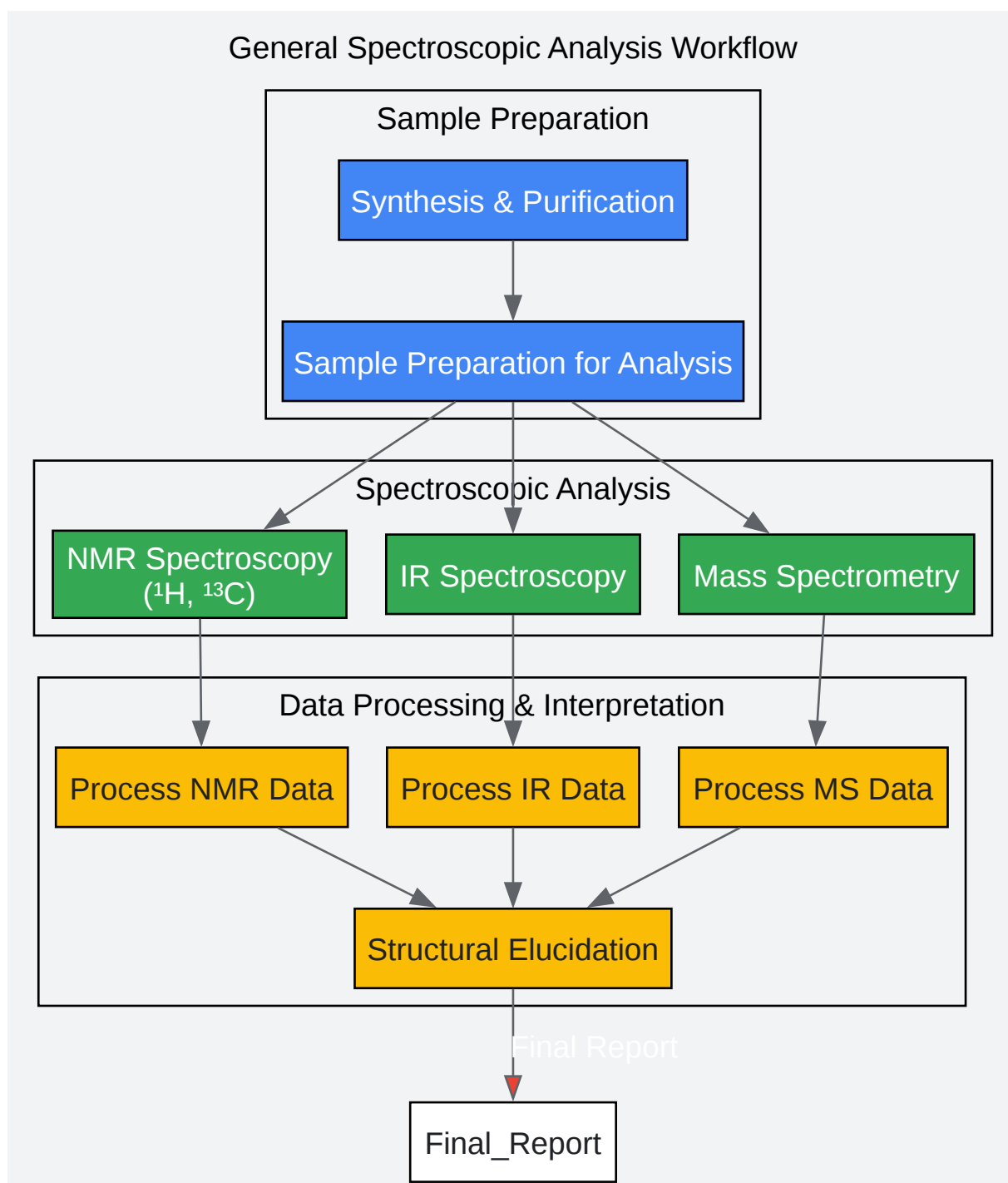
Data Acquisition (LC-MS with Electrospray Ionization - ESI):

- Inject the sample solution into the LC-MS system.
- Separate the compound using a suitable LC column and mobile phase gradient.

- The eluent is introduced into the ESI source where ions are generated.
- Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
- Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **isoxazole-3-carbaldehyde**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. op.niscpr.res.in [op.niscpr.res.in]
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